molecular formula C16H17NO B15257645 4-(Indan-5-yloxy)benzylamine

4-(Indan-5-yloxy)benzylamine

Cat. No.: B15257645
M. Wt: 239.31 g/mol
InChI Key: IWDYWABTDVMASC-UHFFFAOYSA-N
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Description

(4-((2,3-Dihydro-1H-inden-5-yl)oxy)phenyl)methanamine is an organic compound that features a methanamine group attached to a phenyl ring, which is further connected to a 2,3-dihydro-1H-inden-5-yl group through an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((2,3-Dihydro-1H-inden-5-yl)oxy)phenyl)methanamine typically involves the following steps:

    Formation of the Indan Derivative: The starting material, 2,3-dihydro-1H-indene, is subjected to a series of reactions to introduce the necessary functional groups.

    Ether Formation: The indanone derivative is then reacted with a phenol derivative under basic conditions to form the ether linkage. This step often involves the use of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF).

    Amination: The final step involves the introduction of the methanamine group. This can be achieved through reductive amination, where the intermediate aldehyde or ketone is reacted with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-((2,3-Dihydro-1H-inden-5-yl)oxy)phenyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones, depending on the reaction conditions and reagents used.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The phenyl ring and the indan moiety can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce primary or secondary amines.

Scientific Research Applications

(4-((2,3-Dihydro-1H-inden-5-yl)oxy)phenyl)methanamine has several applications in scientific research:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to its structural similarity to certain neurotransmitters.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or improved mechanical strength.

    Biological Studies: The compound can be used in studies investigating the interaction of small molecules with biological targets, such as enzymes or receptors.

Mechanism of Action

The mechanism of action of (4-((2,3-Dihydro-1H-inden-5-yl)oxy)phenyl)methanamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity. The compound’s structure allows it to fit into binding sites, where it can either activate or inhibit the target’s function. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    (4-((2,3-Dihydro-1H-inden-5-yl)oxy)phenyl)ethanamine: Similar structure but with an ethanamine group instead of methanamine.

    (4-((2,3-Dihydro-1H-inden-5-yl)oxy)phenyl)propanamine: Similar structure but with a propanamine group.

Uniqueness

The uniqueness of (4-((2,3-Dihydro-1H-inden-5-yl)oxy)phenyl)methanamine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its methanamine group, in particular, allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry and other fields.

Properties

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

[4-(2,3-dihydro-1H-inden-5-yloxy)phenyl]methanamine

InChI

InChI=1S/C16H17NO/c17-11-12-4-7-15(8-5-12)18-16-9-6-13-2-1-3-14(13)10-16/h4-10H,1-3,11,17H2

InChI Key

IWDYWABTDVMASC-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OC3=CC=C(C=C3)CN

Origin of Product

United States

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